ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid
Description
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is an ester derivative featuring an amino group and a 3-(trifluoromethyl)phenyl substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly for drugs like cinacalcet HCl, due to its trifluoromethyl group enhancing metabolic stability and lipophilicity . Its molecular formula is C₁₂H₁₄F₃NO₂, with a molecular weight of 273.24 g/mol .
Oxalic acid (HOOCCOOH) is a simple dicarboxylic acid widely used in industrial processes (e.g., metal cleaning, dyeing) and as a reducing agent. Its strong acidity and chelating properties distinguish it from ester-based compounds like ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate .
Properties
CAS No. |
502842-32-2 |
|---|---|
Molecular Formula |
C14H16F3NO6 |
Molecular Weight |
351.27 g/mol |
IUPAC Name |
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;oxalic acid |
InChI |
InChI=1S/C12H14F3NO2.C2H2O4/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15;3-1(4)2(5)6/h3-6,10H,2,7,16H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
XRZSNDINQRBDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid typically involves the reaction of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with oxalic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Ethyl 3-Amino-3-[3-(Trifluoromethyl)phenyl]propanoate
Key Observations :
- The trifluoromethyl group enhances electron-withdrawing effects, increasing stability and resistance to metabolic degradation compared to non-fluorinated analogs .
- Replacement of the amino group with a ketone (e.g., ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate) alters reactivity, enabling use in aldol condensations .
Functional Analogues of Oxalic Acid
Key Observations :
- Oxalic acid ’s strong acidity (pKa₁ = 1.27, pKa₂ = 4.28) makes it more reactive than malonic or succinic acids, which have higher pKa values .
- Fluorinated amino acids (e.g., 3-[(3-fluorobenzyl)amino]propanoic acid) combine chelating and bioactivity, bridging properties of oxalic acid and ethyl 3-amino derivatives .
Solubility and Stability
- Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate: Limited water solubility due to its ester and aromatic groups; soluble in organic solvents (e.g., ethyl acetate, THF) .
- Oxalic acid : Highly soluble in water (90 g/L at 20°C); forms stable salts (e.g., calcium oxalate) .
Biological Activity
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 365.28 g/mol. Its structure features an ethyl ester of a substituted amino acid combined with oxalic acid, which forms a salt. The trifluoromethyl group is particularly noteworthy as it can influence both the biological activity and physicochemical properties of the compound.
Research indicates that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate may exhibit various biological activities, including:
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, potentially leading to increased membrane permeability and antimicrobial efficacy.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further exploration in anti-inflammatory drug development.
- Antitumor Activity : Preliminary studies suggest that similar compounds have shown promise in inhibiting tumor growth, warranting further investigation into this compound's potential in oncology.
Comparative Analysis
To understand the biological profile of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, it is useful to compare it with related compounds. The following table summarizes key features and biological activities of similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate | Contains chlorine substituent | Antimicrobial properties | |
| Ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | Different position of amino group | Potential anti-inflammatory effects | |
| Ethyl 4-amino-4-[2-(trifluoromethyl)phenyl]butanoate | Longer carbon chain | Antitumor activity |
Synthesis and Interaction Studies
The synthesis of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves multi-step reactions that incorporate various reagents to achieve the desired product. Interaction studies are essential for understanding how this compound interacts with biological systems, including enzyme inhibition assays and cellular uptake studies.
Case Study: Enzymatic Activity Assay
A recent study assessed the enzymatic activity associated with this compound using a recombinant E. coli strain. The assay measured absorbance changes at 340 nm to determine enzyme activity related to the biotransformation of substrates containing trifluoromethyl groups. Results indicated that specific conditions led to significant production rates, highlighting the potential for biocatalysis in synthesizing derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
